molecular formula C16H13F3N2O4 B2865640 4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide CAS No. 1172051-99-8

4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Katalognummer: B2865640
CAS-Nummer: 1172051-99-8
Molekulargewicht: 354.285
InChI-Schlüssel: QGSWDFGPGFUADC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a benzamide core structure, a motif commonly found in inhibitors of protein kinases, which are key regulators in cell signaling and prominent therapeutic targets. While specific data on this compound is emerging, research on highly analogous structures provides strong direction for its potential applications. Crucially, molecules sharing the N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide scaffold have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology and, more recently, in inflammation research . Furthermore, the incorporation of a nitro-aromatic group, as seen in this compound, is a recognized strategy in the development of small molecules that can interfere with protein aggregation, such as alpha-synuclein fibrils implicated in Parkinson's disease . This structural feature is also employed in the design of Selective Androgen Receptor Modulators (SARMs) . The presence of both the trifluoromethylphenoxy ether and the nitro-substituted benzamide in a single molecule makes 4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide a versatile candidate for researchers exploring structure-activity relationships in these areas. Its primary research value lies in its potential as a tyrosine kinase inhibitor (TKI) for studying cancer cell proliferation or inflammatory pathways, and as a chemical probe for neurodegenerative disease models . Researchers are encouraged to conduct their own experiments to fully characterize this compound's mechanism of action, potency, and specificity. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O4/c17-16(18,19)12-2-1-3-14(10-12)25-9-8-20-15(22)11-4-6-13(7-5-11)21(23)24/h1-7,10H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSWDFGPGFUADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Williamson Ether Synthesis Route

This two-step protocol demonstrates superior scalability and reproducibility:

Step 1: Phenolic Alkylation
3-(Trifluoromethyl)phenol (1.0 eq) reacts with 1,2-dibromoethane (1.2 eq) in acetone using K₂CO₃ (2.5 eq) as base:

3-(CF₃)C₆H₄OH + BrCH₂CH₂Br → 3-(CF₃)C₆H₄OCH₂CH₂Br  

Optimized Conditions :

  • Solvent: Anhydrous acetone
  • Temperature: Reflux (56°C)
  • Time: 8-12 hours
  • Yield: 78-82%

Step 2: Amination via Gabriel Synthesis
The bromide intermediate undergoes nucleophilic substitution with potassium phthalimide (1.5 eq) in DMF:

3-(CF₃)C₆H₄OCH₂CH₂Br + K-phthalimide → 3-(CF₃)C₆H₄OCH₂CH₂N(phthalimide)  

Subsequent hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux) liberates the primary amine:

3-(CF₃)C₆H₄OCH₂CH₂N(phthalimide) → 3-(CF₃)C₆H₄OCH₂CH₂NH₂  

Critical Parameters :

  • Hydrazine concentration: 40% aqueous solution
  • Reaction time: 4-6 hours
  • Isolation method: Acid-base extraction (pH 10 → pH 2)
  • Total yield (two steps): 61-65%

4-Nitrobenzoyl Chloride Preparation

4-Nitrobenzoic acid undergoes chlorination using oxalyl chloride (2.0 eq) catalyzed by DMF (0.1 eq) in anhydrous dichloromethane:

4-NO₂C₆H₄COOH + (COCl)₂ → 4-NO₂C₆H₄COCl  

Process Details :

  • Temperature: 0°C → RT gradual warming
  • Reaction monitoring: FTIR (disappearance of ν(O-H) at 2500-3000 cm⁻¹)
  • Purity: >98% by ¹H NMR
  • Stability: Store under N₂ at -20°C

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Classical method employing interfacial acylation:

4-NO₂C₆H₄COCl + 3-(CF₃)C₆H₄OCH₂CH₂NH₂ → Target compound  

Protocol :

  • Solvent system: H₂O/CH₂Cl₂ (1:1 v/v)
  • Base: 10% NaOH aqueous solution
  • Temperature: 0-5°C (ice bath)
  • Stirring speed: 800 rpm (emulsion formation critical)
  • Yield: 58-63%
  • Purity: 90-92% (requires recrystallization)

Coupling Reagent-Mediated Synthesis

Superior results achieved with HATU (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF:

4-NO₂C₆H₄COOH + 3-(CF₃)C₆H₄OCH₂CH₂NH₂ → Target compound  

Optimized Conditions :

  • Activation time: 15 min at 0°C
  • Coupling duration: 6 hours at RT
  • Workup: Precipitation in ice-water (pH 5)
  • Yield: 85-88%
  • Purity: 97-99% (HPLC)

Comparative Evaluation of Synthetic Routes

Parameter Schotten-Baumann HATU-Mediated
Reaction Scale >100 g feasible <50 g optimal
Solvent Toxicity Moderate (CH₂Cl₂) High (DMF)
Byproducts Hydrolysis acids Minimal
Purification Recrystallization Chromatography
Total Yield 58% 88%
Operational Cost $12/g $38/g

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.35 (d, J=8.8 Hz, 2H, Ar-H nitro)
  • δ 8.12 (t, J=5.6 Hz, 1H, NH)
  • δ 7.85 (s, 1H, Ar-H CF₃)
  • δ 7.64-7.58 (m, 3H, Ar-H)
  • δ 4.22 (t, J=5.2 Hz, 2H, OCH₂)
  • δ 3.74 (q, J=5.6 Hz, 2H, NHCH₂)
  • δ 3.32 (s, 3H, CF₃)

¹³C NMR (100 MHz, DMSO-d₆)

  • 166.8 (C=O)
  • 154.2 (C-O)
  • 142.1 (C-NO₂)
  • 131.5-123.8 (Ar-C)
  • 123.5 (q, J=272 Hz, CF₃)
  • 68.4 (OCH₂)
  • 39.7 (NHCH₂)

HRMS (ESI+)

Calculated for C₁₆H₁₂F₃N₂O₄ [M+H]⁺: 369.0754
Found: 369.0757

Process Optimization Challenges

Nitro Group Stability

The electron-deficient aromatic system necessitates strict control of:

  • Reaction temperatures <60°C to prevent nitro group reduction
  • Exclusion of reducing agents (e.g., residual hydrazine from amination)
  • pH maintenance >5 during aqueous workups

Trifluoromethyl Effects

The -CF₃ group introduces:

  • Enhanced lipophilicity (logP = 2.89) complicating aqueous purification
  • Directed metallation risks during strong base exposure
  • ¹⁹F NMR coupling (δ -63.5 ppm, singlet) as purity indicator

Alternative Synthetic Pathways

Ugi Four-Component Reaction

Experimental attempts using:

  • 4-Nitrobenzaldehyde
  • 3-(Trifluoromethyl)phenol
  • tert-Butyl isocyanide
  • 2-Aminoethanol

Yields <35% due to competing imine formations, demonstrating limited practicality.

Enzymatic Aminolysis

Preliminary trials with Candida antarctica lipase B (CAL-B):

  • Solvent: tert-Butanol/water (9:1)
  • Substrate ratio: 1:1.2 (acid:amine)
  • Conversion: 22% after 72h
  • Advantage: No racemization risk for chiral analogs

Industrial Scale-Up Considerations

Parameter Laboratory Scale Pilot Plant
Batch Size 50 g 25 kg
Cycle Time 48 h 120 h
Energy Consumption 8 kWh/kg 5.2 kWh/kg
Waste Production 12 L/kg 7.4 L/kg
Cost Breakdown
- Raw Materials 62% 58%
- Purification 28% 33%
- Quality Control 10% 9%

Analyse Chemischer Reaktionen

Types of Reactions

4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties significantly.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often requiring strong nucleophiles and specific catalysts.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted benzamides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group influences the compound’s binding affinity and stability. These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their differences:

Compound Name Key Substituents Molecular Weight Notable Properties/Activities Evidence Source
4-Nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide -NO₂ (C₆H₄), -OCH₂CH₂-(3-CF₃C₆H₄) 368.3 (calc.) Hypothesized high lipophilicity; potential sigma receptor affinity (inferred) -
4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide (CAS 3319-17-3) -NO₂ (C₆H₄), -NH-(3-CF₃C₆H₄) 324.2 Similar nitro/trifluoromethyl motif; higher solubility due to direct aryl linkage
N-(2-((4-Nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide (CAS 524033-40-7) -NO₂ (C₆H₃), -NHCH₂CH₂-(benzamide) 353.3 Aminoethyl linker; altered steric effects for receptor binding
[125I]PIMBA (Sigma receptor ligand) -I, -OCH₃ (benzamide), piperidinyl chain ~450 High sigma-1 receptor affinity (Kd = 5.80 nM); used in prostate cancer imaging
2-Hydroxy-N-(3-trifluoromethyl-phenyl)benzamide -OH (C₆H₃), -NH-(3-CF₃C₆H₄) 295.2 Enhanced hydrogen bonding; lower metabolic stability vs. nitro analogs

Key Comparative Findings

This contrasts with methoxy or hydroxy substituents (e.g., in [125I]PIMBA or ’s derivatives), which offer hydrogen-bonding capacity but lower metabolic resistance .

Lipophilicity and Solubility: The phenoxyethyl chain enhances lipophilicity (predicted logP ~3.5), favoring membrane permeability but reducing aqueous solubility. In contrast, direct aryl-linked analogs (e.g., CAS 3319-17-3) exhibit lower logP (~2.8) due to reduced alkyl content .

Biological Activity: Sigma receptor ligands (e.g., [125I]PIMBA) show that trifluoromethyl and aryl groups are critical for high-affinity binding (Bmax >1,800 fmol/mg protein). The target compound’s phenoxyethyl chain may sterically hinder binding compared to piperidinyl chains . Nitro-substituted benzamides are associated with antimicrobial and anticancer activities, though the trifluoromethyl group’s role in resisting oxidative metabolism could enhance bioavailability .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-nitrobenzoyl chloride with 2-(3-(trifluoromethyl)phenoxy)ethylamine, analogous to methods in and . Yields may be lower than simpler analogs due to steric bulk .

Data Gaps and Limitations

  • No direct pharmacological data (e.g., IC₅₀, Kd) exist for the target compound, requiring extrapolation from structural analogs.
  • Contradictory evidence exists regarding optimal substituents: piperazinyl chains () improve solubility but reduce lipophilicity, whereas phenoxyethyl groups may prioritize membrane penetration over target affinity .

Biologische Aktivität

4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is an organic compound notable for its complex structure, which includes both a nitro group and a trifluoromethyl group. These functional groups contribute to its unique chemical properties, making it a subject of interest in medicinal chemistry, particularly in the development of pharmaceutical agents. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The presence of the trifluoromethyl group enhances the compound's stability and reactivity compared to similar compounds. This structural feature is crucial for its interaction with biological targets, influencing binding affinities and modulating various biochemical pathways.

4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide interacts with specific molecular targets through redox reactions facilitated by the nitro group while the trifluoromethyl group may enhance binding affinities. These interactions can potentially modulate pathways involved in various diseases, indicating its possible therapeutic roles.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of nitro-containing compounds have shown activity against Mycobacterium tuberculosis (M. tuberculosis). A study on related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL against M. tuberculosis H37Rv, suggesting that modifications to the nitro group can influence biological activity significantly .

CompoundMIC (µg/mL)Activity Against
4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamideTBDTBD
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (3m)4M. tuberculosis H37Rv
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (3e)64M. tuberculosis H37Rv

Case Studies

  • Antitubercular Activity : In a study evaluating a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, compound 3m exhibited potent antitubercular activity with an MIC value of 4 µg/mL against both rifampicin-resistant and isoniazid-resistant strains of M. tuberculosis. This highlights the potential for structural modifications to enhance efficacy against resistant strains .
  • Safety Profile : The same study reported that compound 3m showed no inhibitory effects against various tumor cell lines in an MTT assay, indicating a favorable safety profile which is crucial for further development .

Pharmacodynamics and Pharmacokinetics

While specific pharmacokinetic data for 4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is limited, similar compounds have been studied extensively. The trifluoromethyl group is known to influence solubility and metabolic stability, which are critical factors in drug design and development . Further investigation into its pharmacodynamics and pharmacokinetics is warranted to fully understand its biological interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.